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Abstract
Streptomyces fradiae, a soil-dwelling actinobacterium, holds a significant place in the history of

antibiotic discovery and development. First described in 1916, its profound impact on medicine

was realized in the mid-20th century with the discovery of several critical antibiotics, including

neomycin, tylosin, and fosfomycin. This guide provides a comprehensive technical overview of

the discovery and fermentation history of S. fradiae, detailing the original isolation and

fermentation protocols, quantitative production data, and the intricate signaling pathways that

regulate the synthesis of its valuable secondary metabolites.

Discovery and Initial Characterization
Streptomyces fradiae was first described by Selman Waksman and Roland E. Curtis in 1916 as

Actinomyces fradii[1]. The initial isolation was part of a broader study on soil actinomycetes.

Original Isolation Protocol of Waksman and Curtis
(1916)
The pioneering work of Waksman and Curtis laid the foundation for isolating actinomycetes

from soil samples. While the 1916 paper provides a general description rather than a detailed

step-by-step protocol, the methods of the era for isolating soil microorganisms can be

summarized as follows:
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Experimental Workflow: Initial Isolation of Streptomyces fradiae

Soil Sample Collection

Serial Dilution in Sterile Water

Plating on Nutrient Agar

Incubation at 25°C

Isolation of Characteristic Actinomycete Colonies

Morphological and Physiological Characterization

Click to download full resolution via product page

Caption: Workflow for the initial isolation of S. fradiae.

The characterization at the time was primarily based on morphological features such as the

color of the aerial and substrate mycelium, the formation of spores, and basic physiological

tests like gelatin liquefaction and nitrate reduction.

Neomycin: The First Major Discovery
The therapeutic potential of S. fradiae was unveiled with the discovery of neomycin in 1949 by

Selman Waksman and his student Hubert Lechevalier[2][3]. This broad-spectrum
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aminoglycoside antibiotic proved effective against a wide range of Gram-positive and Gram-

negative bacteria.

Discovery and Fermentation of Neomycin
The discovery of neomycin was a result of a systematic screening program for new antibiotics

from actinomycetes. The producing strain was identified as Streptomyces fradiae 3535.

The initial production of neomycin was carried out in submerged fermentation cultures.

Inoculum Preparation: Spores from a stock culture of S. fradiae were used to inoculate a

vegetative medium.

Fermentation Medium: A common medium used in the early days for Streptomyces

fermentation included a source of carbon (e.g., glucose), a nitrogen source (e.g., peptone,

meat extract), and mineral salts.

Fermentation Conditions: The fermentation was carried out in shake flasks or stirred

fermenters at a controlled temperature, typically around 28°C, for several days. Aeration was

crucial for antibiotic production.

The recovery of neomycin from the fermentation broth involved several steps:

Experimental Workflow: Neomycin Recovery and Purification
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Fermentation Broth

Filtration to Remove Mycelium

Adsorption of Neomycin onto Activated Carbon or Ion-Exchange Resin

Elution with Acidified Alcohol or Buffer

Concentration under Vacuum

Precipitation with an Organic Solvent (e.g., Acetone)

Drying to Obtain Crude Neomycin

Click to download full resolution via product page

Caption: Early workflow for neomycin recovery.

Historical Neomycin Fermentation Data
The following table summarizes some of the early reported yields for neomycin production. It is

important to note that the units of measurement and assay methods have evolved over time.
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Year Researchers
Fermentation
System

Key Media
Components

Reported Yield

1949
Waksman &

Lechevalier
Shake Flask

Glucose,

Peptone, Meat

Extract

Not explicitly

quantified in

initial paper

1953 Dulmage Shake Flask

Synthetic

medium with

glucose and

various amino

acids

~90 units/mL

Tylosin: A Key Veterinary Antibiotic
In 1961, a team at the Lilly Research Laboratories led by J. M. McGuire discovered tylosin, a

macrolide antibiotic with significant applications in veterinary medicine[4].

Discovery and Fermentation of Tylosin
Tylosin was isolated from a strain of Streptomyces fradiae found in a soil sample from

Thailand.

The fermentation process for tylosin was optimized to enhance its production.

Culture Medium: Early fermentation media for tylosin production often contained complex

organic nitrogen sources like soybean meal and corn steep liquor, along with a carbon

source such as glucose or starch.

Fermentation Parameters: The fermentation was typically carried out in submerged culture at

a temperature of 28-30°C with vigorous aeration and agitation.

Historical Tylosin Fermentation Data
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Year Researchers
Fermentation
System

Key Media
Components

Reported Yield

1961 McGuire et al. Shake Flask

Not detailed in

the initial

microbiological

paper

Not explicitly

quantified

1997 Lee & Ho Shake Flask
Palm oil as

carbon source

Dry cell yield: 8.9

mg/mL, Tylosin:

0.84 mg/g cell

mass

2001 Park et al.
50-L Airlift

Bioreactor

Raw cornmeal,

soybean meal,

fish meal

Up to 13.5 g/L

Fosfomycin: A Unique Phosphonic Acid Antibiotic
The discovery of fosfomycin (initially named phosphonomycin) from Streptomyces fradiae was

reported in 1969 by a collaborative team from Merck and the Spanish Company of Penicillin

and Antibiotics (CEPA), with D. Hendlin as the lead author of the publication[5]. The producing

strain was isolated from a soil sample from Mount Montgó in Spain.

Fermentation and Recovery of Fosfomycin
The production of fosfomycin required specific media components.

Fermentation Medium: A glucose-asparagine medium supplemented with citrate, L-

methionine, and L-glutamate was found to be effective for fosfomycin production.

Fermentation Conditions: Submerged fermentation was employed with controlled

temperature and aeration.

The recovery of this small, water-soluble molecule involved a multi-step process.

Experimental Workflow: Fosfomycin Recovery
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Cell-free Fermentation Broth (pH adjusted to 7)

Anion-Exchange Chromatography (e.g., Dowex 1-X2)

Elution with NaCl

Desalting (e.g., Bio-Gel P-2)

Concentration of Bioactive Fractions

Crystallization
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Caption: Early workflow for the recovery of fosfomycin.

Historical Fosfomycin Fermentation Data
Quantitative data from the initial discovery period is not readily available in the primary

publication. However, subsequent studies focused on optimizing the fermentation process.
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Year Researchers
Fermentation
System

Key Media
Components

Reported Yield

1969 Hendlin et al. Not specified
Not detailed in

the initial report

Not explicitly

quantified

1974
Rogers &

Birnbaum
Shake Flask

Glucose-

asparagine

medium with

supplements

Not explicitly

quantified

Regulation of Antibiotic Biosynthesis: Signaling
Pathways
The production of secondary metabolites like antibiotics in Streptomyces is tightly regulated by

complex signaling networks.

Tylosin Biosynthesis Regulation
The biosynthesis of tylosin is, in part, regulated by a gamma-butyrolactone (GBL) signaling

system. GBLs are small, diffusible molecules that act as quorum-sensing signals.

Signaling Pathway: Gamma-Butyrolactone Regulation of Tylosin Biosynthesis
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GBL Synthase (e.g., AfsA-like)

Gamma-Butyrolactone (GBL)

Biosynthesis

GBL Receptor Protein

Binding and Activation

Tylosin Biosynthetic Genes

Induction of Transcription

Tylosin

Translation and Biosynthesis
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Caption: Simplified GBL signaling pathway in S. fradiae.

Neomycin and Fosfomycin Biosynthesis Regulation
The regulation of neomycin and fosfomycin biosynthesis is also complex and involves specific

gene clusters.

Neomycin: The neomycin biosynthetic gene cluster contains regulatory genes, such as neoG

and neoH, which are crucial for the production of the antibiotic. The expression of these

genes is influenced by nutrient availability and other environmental signals.

Fosfomycin: The fosfomycin biosynthetic gene cluster in S. fradiae has been identified and

characterized. The regulation of this cluster is less understood than that of other antibiotics

but is thought to be controlled by pathway-specific regulatory proteins.
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Conclusion
Streptomyces fradiae has proven to be a prolific source of medically important antibiotics. From

its initial discovery to the elucidation of the complex regulatory networks governing antibiotic

production, the study of this bacterium has significantly advanced our understanding of

microbial secondary metabolism. The historical fermentation processes, while rudimentary by

today's standards, laid the groundwork for the large-scale industrial production of these life-

saving drugs. Continued research into the genetics and physiology of S. fradiae holds the

promise of discovering novel bioactive compounds and further optimizing the production of

existing ones.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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